2-[(Cyclopropylamino)methyl]-6-methoxyphenol
Description
2-[(Cyclopropylamino)methyl]-6-methoxyphenol is a phenolic derivative featuring a methoxy group at the 6-position and a cyclopropylamino-methyl substituent at the 2-position of the aromatic ring. The compound’s structure suggests applications in coordination chemistry, bioactivity, and material science, similar to related Schiff bases and transition metal complexes .
Properties
IUPAC Name |
2-[(cyclopropylamino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-3-8(11(10)13)7-12-9-5-6-9/h2-4,9,12-13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYDZVZJVLFAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(Cyclopropylamino)methyl]-6-methoxyphenol typically involves several steps. One common method starts with the bromination of 1,3-propanediol, followed by cyanation, cyclization, amidation, and Hoffmann rearrangement to introduce the cyclopropylamino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(Cyclopropylamino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Scientific Research Applications
2-[(Cyclopropylamino)methyl]-6-methoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylamino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The methoxyphenol core also contributes to its biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Cyclopropylamino vs. Cyclopentylamino Groups
- 2-[(Cyclopentylamino)methyl]-6-methoxyphenol (C₁₇H₁₆N₂OS, Mₙ = 296.38) crystallizes in a monoclinic system (P2₁/c) with distinct hydrogen-bonding networks .
Aromatic Amine Derivatives
- 2-(((2-Chloro-4-methylphenyl)amino)methyl)-6-methoxyphenol (C₁₅H₁₆ClNO₂, Mₙ = 277.75) and 2-{[(3-chlorobenzyl)amino]methyl}-6-methoxyphenol (C₁₆H₁₇ClN₂O₂) demonstrate how halogenated aryl groups enhance molecular weight and alter electronic properties, which may affect binding affinity in pharmaceutical intermediates .
Antioxidant Activity
Schiff bases with a 6-methoxyphenol core, such as (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol, exhibit significant radical scavenging activity (IC₅₀ = 28.5 µM), outperforming the reference antioxidant BHT (IC₅₀ = 45.2 µM) .
Antimicrobial and DNA-Binding Properties
Vanadium(IV) complexes of Schiff bases (e.g., 2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-6-methoxyphenol) show moderate antimicrobial activity against S. aureus and E. coli and strong DNA-binding affinity due to planar aromatic systems . The cyclopropylamino derivative may exhibit similar bioactivity if coordinated to transition metals.
Structural and Crystallographic Insights
- Crystal Packing: Compounds like 2-[(4-Methoxyanilino)methyl]phenol form one-dimensional chains via N–H⋯O and O–H⋯N hydrogen bonds, with a dihedral angle of 71.10° between aromatic rings . Such intermolecular interactions influence solubility and stability, which are critical for pharmaceutical formulations.
- Thermal Stability: Schiff bases derived from 6-methoxyphenol (e.g., 2-(((4-hydroxyphenyl)imino)methyl)-6-methoxyphenol) remain stable up to 210°C, suggesting that the target compound may also exhibit robust thermal behavior .
Data Table: Key Properties of Structural Analogs
Biological Activity
2-[(Cyclopropylamino)methyl]-6-methoxyphenol is a chemical compound with the molecular formula CHNO and a molecular weight of 193.24 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes.
Anticancer Activity
The compound has also been studied for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells. For example, it has been shown to affect neuroglioma H4 cells, leading to reduced cell viability and inducing apoptosis. The proposed mechanism involves modulation of biochemical pathways related to cell cycle regulation and apoptosis.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The cyclopropylamino group is known to influence enzyme activity and receptor interactions, which can alter signal transduction pathways within cells. This interaction may lead to therapeutic effects in conditions such as cancer and infectious diseases.
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL across different strains, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity in Neuroglioma Cells
Another case study focused on the anticancer effects of the compound on neuroglioma H4 cells. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC values calculated at approximately 25 µM after 48 hours of treatment. The study also noted morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclopropylamine | Structure | Moderate antimicrobial activity |
| Methoxyphenol Derivatives | Structure | Antioxidant properties |
| 2-[(Cyclopropylamino)methyl]-6-methoxyphenoxyacetamide | Structure | Enhanced anticancer activity |
The distinct combination of functional groups in this compound imparts unique chemical and biological properties compared to these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
